molecular formula C7H11F2N3 B1492258 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097978-06-6

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine

Cat. No. B1492258
M. Wt: 175.18 g/mol
InChI Key: WGVYYNLVRXNGOI-UHFFFAOYSA-N
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Description

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a chemical compound that is used in the synthesis of various other compounds. It consists of a pyrazole ring with a difluoromethyl group attached .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group attached . The InChI code for this compound is 1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.61 . It is a solid at room temperature .

Scientific Research Applications

Chemodivergent Synthesis

A study demonstrated the use of L-proline-catalyzed, on-water four-component domino reactions for synthesizing a library of 4H-pyrazole derivatives, showcasing the compound's role in generating densely functionalized molecules through chemodivergent synthesis. This process is notable for its efficiency in forming multiple bonds and rings from simple, acyclic starting materials, highlighting its potential in green chemistry applications (Prasanna, Perumal, & Menéndez, 2013).

Antibacterial and Antifungal Properties

Another area of research involves the exploration of pyrazole derivatives' bioactivities, including antitumor, antifungal, and antibacterial properties. For instance, hydroxymethyl pyrazole derivatives have been synthesized and their structures characterized, showing significant biological activity against cancer and microbes. This highlights the potential pharmaceutical applications of these compounds (Titi et al., 2020).

Polymer Modification

Research has also extended into the modification of polymeric materials through the condensation reaction with amine compounds, including pyrazole derivatives. Such studies investigate the improved thermal stability and biological activity of modified polymers, suggesting applications in medical and material sciences (Aly & El-Mohdy, 2015).

Molecular Structure and Reactivity

Theoretical and experimental studies on the molecular structure, reactivity, and IR frequencies of pyrazolo[3,4-d]pyrimidin-4-amine derivatives provide insights into the chemical and physical properties of these compounds. Such research aids in understanding the molecule's reactivity, potentially influencing the design of new compounds with desired properties (Shukla, Yadava, & Roychoudhury, 2015).

Antifungal Activity

A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, testing their antifungal activity against various phytopathogenic fungi. This research suggests the agricultural and pharmaceutical potential of these compounds in developing new antifungal agents (Du et al., 2015).

Safety And Hazards

This compound may pose certain hazards. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

This compound is used as an intermediate in the synthesis of various other compounds, including several fungicides . As such, its future directions are likely to be influenced by developments in these areas. The demand for this key intermediate is growing rapidly due to the development of several recently marketed compounds that have the same scaffold .

properties

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)12-5-6(4-11-12)2-1-3-10/h4-5,7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYYNLVRXNGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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